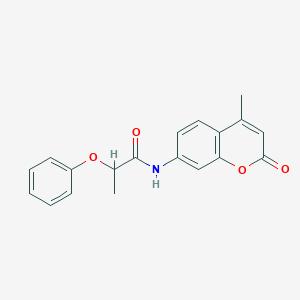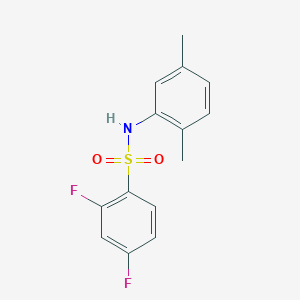![molecular formula C23H23N3O3S2 B265909 Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which results in the disruption of microtubule formation and cell division. It has also been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been shown to have a low toxicity profile and is well tolerated in vivo. In animal studies, it has been shown to exhibit significant antitumor activity without causing significant adverse effects. Additionally, it has been shown to possess significant antifungal and antibacterial activity against various strains of fungi and bacteria.
実験室実験の利点と制限
The advantages of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate in lab experiments include its low toxicity profile, high selectivity, and broad-spectrum activity against various strains of fungi and bacteria. However, its limitations include its relatively complex synthesis method and limited availability.
将来の方向性
For research on Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as biological imaging and drug delivery systems. Additionally, studies on its potential synergistic effects with other compounds may provide new avenues for its use in cancer therapy and other medical applications.
合成法
The synthesis of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate can be achieved through a multistep reaction involving the condensation of 4-methylacetophenone with thiourea followed by cyclization with ethyl acetoacetate and 1,3-dibromopropane. The final product is obtained through a reaction with 4-methylbenzenethiol and triethylamine.
科学的研究の応用
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant antitumor, antifungal, and antibacterial activity. Additionally, it has been studied for its potential as a fluorescence probe in biological imaging.
特性
製品名 |
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate |
|---|---|
分子式 |
C23H23N3O3S2 |
分子量 |
453.6 g/mol |
IUPAC名 |
ethyl 7-acetyl-8-methyl-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |
InChI |
InChI=1S/C23H23N3O3S2/c1-5-29-22(28)21-24-26(19-13-11-15(2)12-14-19)23(31-21)25(18-9-7-6-8-10-18)16(3)20(30-23)17(4)27/h6-14H,5H2,1-4H3 |
InChIキー |
PLGFKLUICFWDQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)C |
正規SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)


